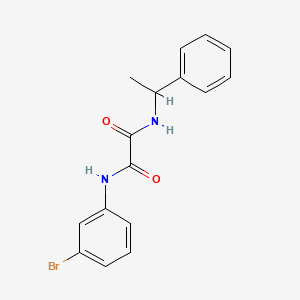
(4-chlorophenyl)(2,4-dinitro-1-naphthyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chlorophenyl)(2,4-dinitro-1-naphthyl)amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CDNA and has been synthesized by different methods. The purpose of
Mécanisme D'action
The mechanism of action of CDNA involves the formation of a complex with NO, which leads to a change in the electronic properties of the molecule and subsequent fluorescence emission. The binding of CDNA to NO is believed to occur through the formation of a hydrogen bond between the amino group of CDNA and the oxygen atom of NO.
Biochemical and Physiological Effects:
CDNA has been shown to have minimal toxicity and does not have any significant effects on the biochemical and physiological processes in cells and tissues. However, the use of CDNA in biological systems may interfere with the normal levels of NO, which could have downstream effects on various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CDNA is its selectivity and sensitivity for the detection of NO in biological systems. CDNA is also relatively easy to synthesize and purify, making it a useful tool for laboratory experiments. However, the use of CDNA in biological systems requires careful consideration of the potential effects on NO levels and downstream physiological processes.
Orientations Futures
There are several future directions for the use of CDNA in scientific research. One potential application is the development of CDNA-based sensors for the detection of NO in vivo. Another potential direction is the modification of CDNA to improve its selectivity and sensitivity for the detection of NO. Additionally, the use of CDNA in combination with other fluorescent probes could provide a more comprehensive understanding of the role of NO in various physiological processes.
Méthodes De Synthèse
CDNA can be synthesized by different methods, including the reaction of 4-chloroaniline with 2,4-dinitro-1-naphthol in the presence of a catalyst. The reaction can be carried out in various solvents, such as acetic acid, ethanol, and methanol. The product can be purified by recrystallization and characterized by various spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy.
Applications De Recherche Scientifique
CDNA has been used in various scientific research applications, including as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. NO is an important signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. CDNA has been shown to selectively bind to NO and emit fluorescence upon binding, making it a useful tool for the detection of NO in biological systems.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2,4-dinitronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O4/c17-10-5-7-11(8-6-10)18-16-13-4-2-1-3-12(13)14(19(21)22)9-15(16)20(23)24/h1-9,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRAACBAPSPIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2NC3=CC=C(C=C3)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2,4-dinitronaphthalen-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)amino]phenyl}-1-adamantanol](/img/structure/B4927204.png)
![2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B4927206.png)
![3-benzyl-2-[(3-methylbutyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4927210.png)


![2-[{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amino]ethanol](/img/structure/B4927228.png)
![3-bromo-N-{3-[(3-iodobenzoyl)amino]phenyl}benzamide](/img/structure/B4927233.png)
![5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4927244.png)
![1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone]](/img/structure/B4927254.png)

![3-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4927274.png)
![{1-[(2-methoxy-1-naphthyl)methyl]-2-pyrrolidinyl}methanol](/img/structure/B4927290.png)

![ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(methoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4927300.png)